molecular formula C9H10INO B14035924 1-(5-Amino-2-iodophenyl)propan-1-one

1-(5-Amino-2-iodophenyl)propan-1-one

Cat. No.: B14035924
M. Wt: 275.09 g/mol
InChI Key: XKTSMZYWWGVUPP-UHFFFAOYSA-N
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Description

1-(5-Amino-2-iodophenyl)propan-1-one is a useful research compound. Its molecular formula is C9H10INO and its molecular weight is 275.09 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

1-(5-amino-2-iodophenyl)propan-1-one

InChI

InChI=1S/C9H10INO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3

InChI Key

XKTSMZYWWGVUPP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)N)I

Origin of Product

United States

Palladium Catalyzed Intramolecular Cyclizations:the Ortho Iodo Substituent Provides a Powerful Tool for Modern Transition Metal Catalyzed Cyclizations.

Utility as a Precursor for Complex Organic Molecules and Synthetic Intermediates

The trifunctional nature of 1-(5-Amino-2-iodophenyl)propan-1-one makes it a highly valuable building block for the synthesis of more complex molecules and advanced synthetic intermediates. Its utility stems from the ability to sequentially or orthogonally functionalize the three key positions. A patent for the related compound 2-amino-5-hydroxypropiophenone highlights its role as a key intermediate in the total synthesis of camptothecin (B557342) analogs, demonstrating the industrial relevance of such scaffolds. google.com

For example, a synthetic route could begin with a Suzuki coupling at the iodo position to install a new aryl group. Subsequently, the amino group could be used as a handle to introduce another molecular fragment via amide bond formation. Finally, the ketone could be transformed into a new stereocenter via asymmetric reduction or elaborated into a more complex side chain. This step-wise approach allows for the controlled and predictable assembly of intricate molecular structures.

Application in the Synthesis of Scaffolds for Chemical Probe Development (excluding specific biological activity)

Chemical probes are small molecules designed to interact with biological systems in a specific manner to study cellular processes. A typical probe consists of a core scaffold, a targeting group, and a reporter or reactive group. This compound is an ideal candidate for a core scaffold due to its multiple, orthogonally reactive handles.

The Amino Group can be readily functionalized with a reporter tag, such as a fluorophore (e.g., fluorescein, rhodamine) or a biotin (B1667282) tag for affinity purification, through the formation of a stable amide or sulfonamide linkage.

The Aryl Iodide can be used to attach a photoaffinity labeling (PAL) group or a reactive moiety for covalent modification of target proteins. Sonogashira coupling, for example, could be used to install a diazirine- or benzophenone-containing alkyne.

The Ketone Moiety can be modified to serve as the targeting element of the probe, designed to fit into a specific binding pocket.

This modular approach allows for the rapid synthesis of a variety of chemical probes from a common intermediate, facilitating the exploration and identification of new tools for chemical biology research.

Derivatization for Heavy-Atom X-ray Crystallography and Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules, including complex macromolecules like proteins. A major challenge in this technique is the "phase problem," where the phase information of the diffracted X-rays is lost during measurement. One of the oldest and most reliable methods to solve this problem is heavy-atom derivatization.

The iodine atom in this compound is a "heavy atom" due to its large number of electrons compared to carbon, nitrogen, or oxygen. When a molecule containing such an atom is incorporated into a protein crystal, it produces measurable differences in the diffraction pattern. This technique, known as isomorphous replacement, can be used to determine the initial phases and ultimately solve the crystal structure.

Derivatives of this compound can be designed as ligands that bind to a specific site on a target protein. Soaking a crystal of the native protein in a solution containing the iodinated ligand can lead to its incorporation into the crystal lattice. The significant anomalous scattering signal from the iodine atom can then be utilized in techniques like Single- or Multiple-wavelength Anomalous Dispersion (SAD or MAD) to obtain phase information, which is particularly useful for novel structures where no homologous model is available for molecular replacement.

Derivatization Strategies and Scaffold Diversification Based on 1 5 Amino 2 Iodophenyl Propan 1 One

Design and Synthesis of Structurally Related Analogs for Structure-Reactivity Investigations

The systematic structural modification of 1-(5-Amino-2-iodophenyl)propan-1-one allows for the generation of a library of analogs, which is essential for structure-reactivity relationship (SRR) studies. By altering specific parts of the molecule, chemists can probe how structural changes influence the chemical properties and reactivity of the resulting compounds.

Key modifications can be introduced at three primary locations:

The Amino Group: The primary amine at the C5 position can be acylated, alkylated, or converted into other nitrogen-containing functional groups such as amides, sulfonamides, or ureas. These modifications alter the electronic properties of the aromatic ring and introduce new steric and functional features.

The Propanone Side Chain: The ethyl ketone moiety offers several avenues for derivatization. The carbonyl group can be reduced to a secondary alcohol, which can be further functionalized. The alpha-carbon can be halogenated or used as a nucleophile in aldol-type condensations to extend the carbon chain.

The Aryl Iodide: The iodine atom at the C2 position is a key handle for transition metal-catalyzed cross-coupling reactions. Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can be employed to introduce a wide variety of aryl, alkynyl, vinyl, and amino substituents, respectively. This allows for the creation of a vast array of biaryl or otherwise substituted analogs.

These synthetic strategies enable the creation of a diverse set of molecules from a single, common starting block, a core principle of Diversity-Oriented Synthesis (DOS). This approach is valuable for exploring chemical space and identifying compounds with desired properties.

Construction of Heterocyclic Systems Incorporating the Aryl Ketone Framework

The this compound scaffold is an excellent precursor for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. The ortho-relationship between the amino group and the propanone side chain, as well as the presence of the iodo group, enables several classical and modern cyclization strategies.

Advanced Spectroscopic and Structural Elucidation Methodologies

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 1-(5-Amino-2-iodophenyl)propan-1-one. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are employed for a complete and unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. The aromatic region would display signals for the three protons on the phenyl ring. The ethyl group of the propanone moiety would exhibit a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, due to spin-spin coupling. docbrown.info The amine (-NH₂) protons would likely appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum would reveal nine distinct carbon signals, corresponding to each carbon atom in the unique electronic environment of the molecule. This includes three signals for the propanone side chain and six signals for the substituted benzene (B151609) ring.

2D NMR:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, confirming the connectivity within the propanone side chain (i.e., the coupling between the -CH₂- and -CH₃ protons).

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atoms they are attached to, allowing for the unambiguous assignment of carbon signals based on their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the propanone group and the iodophenyl ring, for instance, by observing a correlation from the methylene protons of the propanone chain to the carbonyl carbon and the aromatic carbons.

Predicted NMR Data for this compound

AtomTechniquePredicted Chemical Shift (ppm)Key Correlations
Aromatic-H¹H NMR~6.5-7.5COSY correlations between adjacent aromatic protons; HMBC to aromatic carbons.
-NH₂¹H NMR~3.5-4.5 (broad)HMBC to C5 of the phenyl ring.
-CH₂- (propanone)¹H NMR~2.8-3.2 (quartet)COSY to -CH₃; HMBC to carbonyl carbon and C1 of the phenyl ring.
-CH₃ (propanone)¹H NMR~1.0-1.3 (triplet)COSY to -CH₂-.
C=O¹³C NMR~195-205HMBC from -CH₂- protons.
Aromatic-C¹³C NMR~90-155HSQC to directly attached protons; HMBC from various protons.
-CH₂- (propanone)¹³C NMR~30-40HSQC to methylene protons.
-CH₃ (propanone)¹³C NMR~8-12HSQC to methyl protons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of this compound, which allows for the calculation of its elemental formula (C₉H₁₀INO). chemicalbook.com Techniques like Electrospray Ionization (ESI) are commonly used. rsc.org The high accuracy of HRMS can distinguish the compound from other molecules with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can elucidate the fragmentation pathways of the protonated molecule [M+H]⁺. nih.govscispace.com This analysis provides structural information by identifying characteristic neutral losses and fragment ions.

Predicted Fragmentation Data for this compound

m/z (mass-to-charge ratio)Ion FormulaDescription
275.9862[C₉H₁₁INO]⁺Protonated molecular ion [M+H]⁺.
247.9913[C₇H₈INO]⁺Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement.
218.9623[C₆H₅IN]⁺Loss of the propanone group (C₃H₅O) via alpha-cleavage.
148.9956[C₉H₁₀NO]⁺Loss of iodine radical (I•).
92.0500[C₆H₆N]⁺Fragment corresponding to the aminophenyl cation after loss of iodine and the propanone side chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Confirmation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of the molecule by probing its vibrational modes. These methods are excellent for confirming the presence of key functional groups.

Amine Group (-NH₂): Symmetric and asymmetric N-H stretching vibrations are expected in the IR spectrum around 3300-3500 cm⁻¹.

Carbonyl Group (C=O): A strong, sharp absorption band corresponding to the C=O stretch of the ketone is anticipated in the region of 1660-1680 cm⁻¹.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching bands are found in the 1450-1600 cm⁻¹ region.

C-I Bond: The C-I stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Amine (-NH₂)N-H Stretch3300 - 3500Medium
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Aliphatic C-HC-H Stretch2850 - 2960Medium
Ketone (C=O)C=O Stretch1660 - 1680Strong
Aromatic RingC=C Stretch1450 - 1600Medium-Strong
Amine (-NH₂)N-H Bend1580 - 1650Medium
Aromatic C-IC-I Stretch500 - 600Medium-Strong

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Stereochemical Assignment

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional structure of a molecule in the solid state. rigaku.com If a suitable single crystal of this compound can be grown, this technique can provide highly accurate data on bond lengths, bond angles, and torsional angles. nih.govmdpi.com

This analysis would definitively confirm the substitution pattern on the aromatic ring and the conformation of the propanone side chain. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state properties of the compound. As this molecule is achiral, stereochemical assignment is not applicable.

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are vital for assessing the purity of a synthesized sample of this compound and for analyzing it within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable if the compound is sufficiently volatile and thermally stable. The sample is separated based on its boiling point and polarity in the GC column, and the eluted components are subsequently identified by their mass spectra. The retention time is a characteristic property, and the mass spectrum serves as a confirmatory identifier.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, particularly for less volatile or thermally sensitive compounds. Separation is achieved based on the compound's affinity for the stationary and mobile phases. Coupling the LC system to a mass spectrometer allows for both the detection and identification of the target compound and any impurities present in the sample.

Integration of Spectroscopic Data with Computational Predictions for Robust Structural Proof

A powerful modern approach to structural elucidation involves the integration of experimental spectroscopic data with theoretical predictions from computational chemistry. nih.gov Using methods like Density Functional Theory (DFT), it is possible to calculate various molecular properties, including:

Optimized molecular geometry.

¹H and ¹³C NMR chemical shifts.

Vibrational frequencies (IR and Raman).

Electronic properties and UV-Vis absorption spectra.

By comparing the computationally predicted spectra with the experimentally obtained data, a much higher level of confidence in the structural assignment can be achieved. nih.gov Discrepancies between experimental and theoretical values can often be rationalized by considering solvent effects or intermolecular interactions, providing deeper insight into the molecule's behavior. This synergy between empirical measurement and theoretical calculation provides a robust and comprehensive proof of structure for this compound.

Theoretical and Computational Studies of 1 5 Amino 2 Iodophenyl Propan 1 One and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy landscape.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetic Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For 1-(5-Amino-2-iodophenyl)propan-1-one, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set, would be used to optimize the molecular geometry. This optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

The electronic properties, including the distribution of electron density, the dipole moment, and the electrostatic potential, can also be determined. The presence of the electron-donating amino group (-NH2) and the electron-withdrawing iodo (-I) and propanone (-C(O)CH2CH3) groups on the phenyl ring creates a complex electronic environment. DFT calculations can quantify the effects of these substituents on the aromatic system.

Energetic properties such as the total energy, enthalpy of formation, and Gibbs free energy can be calculated, providing insights into the thermodynamic stability of the molecule.

Table 1: Predicted Structural and Electronic Properties from DFT Calculations

Property Predicted Value/Description
Optimized Geometry Non-planar structure with the propanone group likely twisted relative to the phenyl ring to minimize steric hindrance.
Dipole Moment A significant dipole moment is expected due to the presence of polar functional groups (-NH2, -C=O, -I).
Electrostatic Potential Negative potential localized around the oxygen and nitrogen atoms; positive potential near the hydrogen atoms of the amino group.

| Thermodynamic Stability | Calculations would provide quantitative data on the molecule's stability. |

Ab Initio and Semi-Empirical Methods for Electronic Transitions and Spectroscopic Feature Prediction

To predict the spectroscopic features of this compound, methods such as Time-Dependent DFT (TD-DFT) or other ab initio techniques are employed. These calculations can predict the electronic absorption spectrum (UV-Vis), providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The transitions are typically from occupied molecular orbitals to unoccupied molecular orbitals (e.g., π → π* transitions within the aromatic ring).

Semi-empirical methods, while less accurate, can offer a faster means of predicting spectroscopic trends within a series of related derivatives. These methods are parameterized using experimental data and can be useful for initial screenings.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Hardness)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the amino group and the phenyl ring, reflecting their electron-rich nature. The LUMO is likely to be distributed over the propanone group and the aromatic ring, particularly influenced by the electron-withdrawing carbonyl and iodo substituents.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity: Describes the electron-donating ability.

Table 2: Predicted Reactivity Descriptors

Descriptor Predicted Characteristic
HOMO Localized on the amino group and phenyl ring.
LUMO Distributed over the propanone group and aromatic ring.
Energy Gap Moderate, suggesting a balance between stability and reactivity.

| Reactivity | The amino group is a primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations can also be used to study intermolecular interactions. In a simulated condensed phase (e.g., in a solvent or in a crystal lattice), the simulations would reveal how molecules of this compound interact with each other and with their environment. Hydrogen bonding involving the amino group and the carbonyl oxygen would be a key interaction to investigate.

Computational Studies of Reaction Mechanisms, Transition States, and Reaction Pathways

Computational methods are invaluable for studying the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to map out the entire reaction pathway. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states.

The activation energy for a reaction can be calculated from the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, the synthesis of this compound would likely involve a Friedel-Crafts acylation or a related reaction, and computational studies could elucidate the regioselectivity and efficiency of such a process.

Quantum Chemical Topology (QCT) and Electron Density Analysis for Chemical Bonding Insights

Quantum Chemical Topology (QCT), often utilizing the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous way to analyze the electron density to gain insights into chemical bonding. By analyzing the topology of the electron density, one can identify bond critical points (BCPs), which are indicative of a chemical bond.

For this compound, QCT analysis would characterize the nature of the various bonds within the molecule. For example, the properties of the electron density at the BCPs of the C-I bond and the C-N bond would reveal their covalent and/or ionic character. This analysis can also be used to quantify the strength of non-covalent interactions, such as intramolecular hydrogen bonds, if any are present.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling (excluding biological activity)

Following a comprehensive search of scientific literature and computational chemistry databases, no specific Quantitative Structure-Property Relationship (QSPR) models focused on the physicochemical properties or reactivity of this compound or its direct derivatives were identified. QSPR studies are computational methods that aim to predict the properties and reactivity of chemical compounds based on their molecular structure. These models are built by finding a mathematical relationship between calculated molecular descriptors (numerical representations of a molecule's structure) and experimentally determined properties.

While the search did not yield specific QSPR data for this compound, the general principles of QSPR modeling would be applicable to this compound. Such a study, were it to be conducted, would likely involve the following steps:

Dataset Compilation: A series of derivatives of this compound would be synthesized, and their physicochemical properties (such as melting point, boiling point, solubility, and partition coefficient) and reactivity parameters (such as reaction rates or equilibrium constants for specific reactions) would be experimentally measured.

Molecular Descriptor Calculation: For each compound in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors can be categorized as constitutional (e.g., molecular weight, atom counts), topological (describing atomic connectivity), geometric (related to the 3D structure), and quantum-chemical (e.g., orbital energies, partial charges).

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to develop a mathematical equation that correlates a subset of the calculated descriptors with the measured property or reactivity. The predictive power of the resulting QSPR model would then be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability for predicting the properties of new, untested compounds.

Although no specific research findings or data tables for this compound are available, QSPR modeling remains a powerful theoretical tool that could be applied in future research to predict and understand the physicochemical behavior and reactivity of this compound and its analogs.

Future Directions in Research and Broad Chemical Applications

Exploration of Unexplored Reaction Manifolds and Catalyst Development

The unique arrangement of functional groups in "1-(5-Amino-2-iodophenyl)propan-1-one" opens the door to a wide array of chemical transformations. The presence of an aryl iodide is particularly advantageous for cross-coupling reactions, a cornerstone of modern organic synthesis. Future research will likely focus on developing novel catalytic systems to expand the scope of these reactions.

Key areas for exploration include:

Novel Cross-Coupling Reactions: While standard palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are anticipated, the development of catalysts based on more abundant and less expensive metals such as copper, nickel, and iron will be a significant focus. These new catalysts could offer different reactivity and selectivity profiles.

C-H Activation: Direct functionalization of the aromatic C-H bonds, guided by the existing amino or ketone groups, represents a highly atom-economical approach to further elaborate the molecule's structure. Research into rhodium and ruthenium catalysts for directed C-H activation could lead to the efficient synthesis of complex polycyclic structures.

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a green and sustainable alternative to traditional methods. The aryl iodide moiety is an excellent candidate for single-electron transfer processes, enabling a range of transformations such as Giese-type additions and cross-electrophile couplings under mild conditions.

Biocatalysis: The application of enzymes, such as transaminases or imine reductases, could provide highly stereoselective modifications of the propan-1-one side chain or the amino group. mdpi.com This approach is particularly valuable for the synthesis of chiral molecules with potential pharmaceutical applications. mdpi.com

The development of these new catalytic methods will not only provide access to a wider range of derivatives but also contribute to the broader field of synthetic methodology.

Synthesis of Advanced Materials and Functional Molecules from Derivatives

The derivatives of "this compound" are expected to serve as key intermediates in the synthesis of a variety of advanced materials and functional molecules. The ability to introduce diverse functionalities through the reactions described above will enable the tailoring of properties for specific applications.

Potential Application AreaKey Structural Features of Derivatives
Organic Electronics Extended π-conjugated systems, donor-acceptor architectures
Fluorescent Probes Rigidified structures, tunable electronic properties
Pharmaceuticals Chiral centers, specific pharmacophores
Polymers Bifunctional monomers for polymerization

Organic Electronics: By participating in cross-coupling reactions, derivatives of this compound can be incorporated into conjugated polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The amino group can act as an electron donor, and its properties can be fine-tuned by N-alkylation or N-arylation.

Fluorescent Probes and Sensors: Intramolecular cyclization reactions, potentially through palladium-catalyzed C-N bond formation, could lead to the synthesis of novel heterocyclic scaffolds. These rigidified structures often exhibit interesting photophysical properties and could be developed as fluorescent probes for detecting metal ions, anions, or biologically relevant molecules.

Medicinal Chemistry: The core structure can be elaborated to access a variety of pharmacologically active scaffolds. For instance, the amino group can be acylated or sulfonated, and the aryl iodide can be used as a handle to introduce various aryl or heteroaryl groups, which are common motifs in drug candidates. nih.gov The synthesis of analogs of known bioactive molecules, such as those targeting kinases or other enzymes, is a promising avenue. nih.gov

Advanced Polymers: The difunctional nature of the molecule (amino and iodo groups) allows it to be used as a monomer in polymerization reactions. For example, polycondensation with dicarboxylic acids or polycoupling reactions could yield novel polymers with tailored thermal, mechanical, and electronic properties.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The exploration of the vast chemical space accessible from "this compound" can be significantly accelerated through the use of automated synthesis and high-throughput experimentation (HTE). sptlabtech.com These technologies enable the rapid synthesis and screening of large libraries of compounds, facilitating the discovery of new reactions, catalysts, and materials. hitgen.com

Accelerated Reaction Optimization: Automated platforms can perform numerous experiments in parallel, allowing for the rapid optimization of reaction conditions such as catalyst, ligand, solvent, temperature, and stoichiometry. sptlabtech.com This is particularly useful for developing new cross-coupling protocols or for fine-tuning the conditions for a specific transformation.

Library Synthesis: The generation of large, diverse libraries of derivatives is crucial for drug discovery and materials science research. Automated synthesizers can be programmed to perform a series of reactions on the starting material, systematically varying the building blocks to create a wide range of analogs.

High-Throughput Screening: Once libraries of compounds are synthesized, HTE can be used to rapidly screen them for desired properties, such as biological activity, fluorescence, or electronic characteristics. This data-rich approach allows for the quick identification of lead compounds for further development.

The integration of automated synthesis and HTE will not only increase the efficiency of research but also enable the exploration of more complex and ambitious synthetic targets. hitgen.com

Computational Design and Prediction of Novel Analogs with Tailored Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of "this compound," computational methods can be used to predict the properties of novel analogs and to guide the design of experiments.

Prediction of Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and its derivatives. This can provide insights into its reactivity in various chemical transformations, helping to predict the most favorable reaction pathways and to understand the role of different functional groups.

Design of Functional Molecules: Molecular docking simulations can be used to predict the binding affinity of derivatives to biological targets, aiding in the design of new drug candidates. Similarly, quantum chemical calculations can predict the photophysical and electronic properties of potential materials for organic electronics, guiding the synthesis of molecules with desired characteristics.

Virtual Screening: Large virtual libraries of potential derivatives can be generated and screened computationally for desired properties. This in silico approach can help to prioritize the most promising candidates for synthesis, saving time and resources.

By combining computational design with experimental validation, researchers can adopt a more rational and efficient approach to the discovery of new molecules with tailored reactivity and functionality.

Contribution to Fundamental Understanding of Organic Reaction Mechanisms and Structure-Property Relationships

The study of "this compound" and its reactions can also contribute to a more fundamental understanding of organic chemistry. youtube.com The interplay of the different functional groups provides a rich platform for investigating reaction mechanisms and for establishing structure-property relationships. youtube.com

Mechanistic Studies: Detailed mechanistic investigations of the novel reactions involving this compound can provide valuable insights into the fundamental steps of catalytic cycles, the nature of reactive intermediates, and the factors that control selectivity. youtube.com Techniques such as kinetic analysis, isotopic labeling, and in situ spectroscopy can be employed to elucidate these mechanisms.

Structure-Property Relationships: By systematically modifying the structure of the molecule and measuring the resulting changes in its physical, chemical, and biological properties, researchers can establish clear structure-property relationships. For example, understanding how the substitution pattern on the aromatic ring affects the fluorescence quantum yield or the biological activity of a derivative is crucial for the rational design of new functional molecules.

The knowledge gained from these fundamental studies will not only be valuable for the specific chemistry of "1-(5-Aino-2-iodophenyl)propan-1-one" but will also have broader implications for the fields of organic synthesis, materials science, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Amino-2-iodophenyl)propan-1-one, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Use a Claisen-Schmidt condensation between 5-amino-2-iodobenzaldehyde and propan-1-one derivatives. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7 ratio).
  • Step 2 : Optimize solvent (ethanol or methanol), temperature (60–80°C), and catalyst (e.g., NaOH or KOH) to enhance yield. Acidic workup (HCl) precipitates the product.
  • Step 3 : Purify via recrystallization (ethanol/water) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase).
  • Validation : Compare spectral data (IR, NMR) with structurally analogous compounds . For example, IR peaks for C=O (~1647 cm⁻¹) and aromatic C-I stretching (~500–600 cm⁻¹) should align with expected values.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Techniques :

  • X-ray Diffraction (XRD) : Use SHELX software for structure refinement. Heavy iodine atoms facilitate phase determination via direct methods .
  • NMR : ¹H NMR (δ ~2.5–3.5 ppm for ketone CH₂, δ ~6.5–8.0 ppm for aromatic protons). ¹³C NMR confirms carbonyl (δ ~200–210 ppm) and iodine-substituted aromatic carbons (δ ~90–120 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic pattern (iodine has a distinct ¹²⁷I signature).
    • Cross-validation : Compare crystallographic data (e.g., bond lengths, angles) with DFT-optimized structures to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data for this compound’s electronic properties?

  • Approach :

  • Computational Modeling : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) basis set. Include relativistic effects (due to iodine’s heavy atom) via ZORA or DKH approximations.
  • Experimental Validation : Compare UV-Vis absorption spectra (λmax) with TD-DFT predictions. Adjust solvent polarity in simulations to match experimental conditions (e.g., ethanol vs. DMSO).
  • Troubleshooting : If HOMO-LUMO gaps deviate >0.5 eV, re-examine basis set adequacy or solvent effects in simulations .

Q. What strategies mitigate iodine’s isotopic interference in spectroscopic analyses?

  • Challenges : Iodine’s large atomic mass and spin-½ isotope (¹²⁷I) complicate NMR signal splitting.
  • Solutions :

  • ¹³C NMR : Use DEPT-135 to distinguish CH₃/CH₂ groups from quaternary carbons.
  • Mass Spectrometry : Leverage isotopic abundance patterns (e.g., ¹²⁷I is 100% abundant) to confirm molecular ion clusters.
  • XRD : Exploit iodine’s strong X-ray scattering for precise electron density mapping .

Q. How should conflicting crystallographic data (e.g., bond length anomalies) be resolved?

  • Protocol :

  • Data Reassessment : Check for twinning or disorder using PLATON or Olex2. Re-refine with SHELXL using Hirshfeld rigid-bond restraints .
  • Complementary Techniques : Validate with solid-state NMR or Raman spectroscopy. For example, C=O bond lengths from XRD should correlate with IR carbonyl frequencies .

Q. What experimental designs minimize byproduct formation during iodination of the aromatic ring?

  • Design :

  • Iodination Method : Use N-iodosuccinimide (NIS) in DMF at 0°C to reduce electrophilic substitution at unintended positions.
  • Monitoring : Track regioselectivity via LC-MS. Quench aliquots at intervals to identify intermediates.
  • Byproduct Isolation : Column chromatography (silica gel, gradient elution) to separate mono- vs. di-iodinated species. Compare Rf values with standards .

Data Presentation Example

Property Technique Expected Result Reference
Crystallographic Space GroupXRD (SHELXL)Monoclinic, P2₁/c
Carbonyl StretchingIR1645–1655 cm⁻¹
Aromatic Proton Shift¹H NMR (500 MHz, DMSO)δ 7.2–7.8 ppm (multiplet, 3H)
Molecular IonHR-ESI-MS[M+H]⁺ = 316.9921 (C₉H₉INO)

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